1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is a chemical compound characterized by a cyclobutanol core with a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane can be used to oxidize the alcohol group to a ketone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Cyclobutanone derivatives
Reduction: Cyclobutanol derivatives
Substitution: Alkylated cyclobutanol derivatives
Scientific Research Applications
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is structurally similar to other compounds such as 1-[(Pyrrolidin-1-yl)methyl]cyclopentanol and 1-[(Pyrrolidin-1-yl)methyl]cyclohexanol. These compounds share the pyrrolidinylmethyl substituent but differ in the size of the cycloalkanol ring. The uniqueness of this compound lies in its smaller ring size, which can influence its chemical reactivity and biological activity.
Comparison with Similar Compounds
1-[(Pyrrolidin-1-yl)methyl]cyclopentanol
1-[(Pyrrolidin-1-yl)methyl]cyclohexanol
1-[(Pyrrolidin-1-yl)methyl]cycloheptanol
This comprehensive overview highlights the significance of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQDWINIPUHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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